molecular formula C16H26ClNO B2462973 (S)-(-)-7-Hydroxy-DPAT hydrochloride CAS No. 93503-07-2

(S)-(-)-7-Hydroxy-DPAT hydrochloride

Cat. No.: B2462973
CAS No.: 93503-07-2
M. Wt: 283.84
InChI Key: PMBGJJRWBJWNTG-RSAXXLAASA-N
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Description

(S)-(-)-7-Hydroxy-DPAT hydrochloride is a chemical compound known for its significant role in scientific research, particularly in the field of neuropharmacology. This compound is a selective agonist for dopamine D3 receptors, which makes it a valuable tool for studying the dopaminergic system and its implications in various neurological and psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-7-Hydroxy-DPAT hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-7-Hydroxy-DPAT hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a deoxy derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of (S)-(-)-7-Hydroxy-DPAT, which can be used for further research and development.

Scientific Research Applications

(S)-(-)-7-Hydroxy-DPAT hydrochloride has a wide range of applications in scientific research:

    Neuropharmacology: It is used to study the dopamine D3 receptor’s role in neurological disorders such as Parkinson’s disease and schizophrenia.

    Behavioral Studies: The compound is used in animal models to investigate the effects of dopamine agonists on behavior.

    Drug Development: It serves as a lead compound for developing new therapeutic agents targeting the dopaminergic system.

    Receptor Binding Studies: Researchers use it to understand the binding affinity and selectivity of dopamine receptors.

Mechanism of Action

(S)-(-)-7-Hydroxy-DPAT hydrochloride exerts its effects by selectively binding to dopamine D3 receptors. This binding activates the receptor, leading to a cascade of intracellular events that modulate neurotransmitter release and neuronal activity. The compound’s high selectivity for D3 receptors makes it a valuable tool for dissecting the specific pathways involved in dopaminergic signaling.

Comparison with Similar Compounds

Similar Compounds

    7-OH-DPAT: A non-selective dopamine receptor agonist.

    Quinpirole: Another dopamine receptor agonist with a broader receptor profile.

    Pramipexole: A dopamine agonist used in the treatment of Parkinson’s disease.

Uniqueness

(S)-(-)-7-Hydroxy-DPAT hydrochloride is unique due to its high selectivity for dopamine D3 receptors, which allows for more precise studies of this receptor subtype. This selectivity distinguishes it from other dopamine agonists that may interact with multiple receptor subtypes, leading to broader and less specific effects.

Biological Activity

(S)-(-)-7-Hydroxy-DPAT hydrochloride is a synthetic compound recognized primarily for its role as a selective agonist for the dopamine D3 receptor. This article explores its biological activity, mechanisms of action, and implications in neuropharmacological research, supported by various studies and data tables.

This compound is a derivative of 7-hydroxy-N,N-dipropyl-2-aminotetralin, exhibiting significant selectivity for the D3 receptor subtype compared to D1 and D2 receptors. The compound's selectivity is crucial for its application in understanding dopamine-related behaviors and disorders, particularly in the context of addiction and schizophrenia .

Binding Affinity

The binding affinities of this compound for various dopamine receptors are as follows:

Receptor TypeKi Value (nM)
D3~1
D2~10
D4~650
D1~5000

These values indicate that this compound has a high affinity for the D3 receptor, making it a valuable tool for studying dopaminergic signaling .

Locomotor Activity Studies

Research has demonstrated that this compound can inhibit locomotion in animal models, suggesting its role in modulating dopaminergic pathways involved in motor control. For instance, studies involving rats treated with this compound showed significant inhibition of locomotion at low doses, particularly under novel environmental conditions .

Key Findings:

  • Inhibition of Locomotion: In saline-pretreated rats, administration of 7-OH-DPAT significantly reduced locomotor activity compared to controls (p = 0.008) .
  • D3 Receptor Selectivity: The compound's effects were not observed in D3 receptor knockout mice, confirming its specific action on the D3 receptor .

Case Studies

A series of experiments have been conducted to evaluate the behavioral effects of this compound:

  • Study Design: Rats were pretreated with either saline or amphetamine (AMPH) followed by administration of 7-OH-DPAT.
  • Results:
    • In the saline group, 7-OH-DPAT inhibited locomotion significantly.
    • In contrast, the AMPH-pretreated group did not show significant differences in locomotor response to 7-OH-DPAT compared to saline .

These findings suggest that prior exposure to stimulants may alter the behavioral response to D3 receptor agonists.

Implications in Neuropharmacology

The selective activation of the D3 receptor by this compound holds potential therapeutic implications:

  • Addiction Treatment: Its ability to modulate dopaminergic pathways may be beneficial in treating addiction by reducing cravings and withdrawal symptoms.
  • Schizophrenia Research: Given the involvement of dopamine dysregulation in schizophrenia, this compound could serve as a model for developing new treatments targeting specific receptor subtypes .

Properties

IUPAC Name

(7S)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBGJJRWBJWNTG-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)[C@H]1CCC2=C(C1)C=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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